molecular formula C9H8N2O3 B3022839 5-Methoxyquinazoline-2,4(1H,3H)-dione CAS No. 61948-86-5

5-Methoxyquinazoline-2,4(1H,3H)-dione

Cat. No.: B3022839
CAS No.: 61948-86-5
M. Wt: 192.17 g/mol
InChI Key: MRZRYTQAWAFKOC-UHFFFAOYSA-N
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Description

5-Methoxyquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The compound features a quinazoline core with methoxy and dione functional groups, making it an interesting subject for chemical and pharmacological research.

Biochemical Analysis

Biochemical Properties

5-Methoxyquinazoline-2,4(1H,3H)-dione interacts with various biomolecules in biochemical reactions. For instance, it has been found to bind tightly to the active pocket of EGFR . This interaction plays a crucial role in its biochemical properties.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the migration and colony formation of PC-3 cells . It also influences cell function by inducing apoptosis through increasing the expression of pro-apoptotic proteins Bax and p53 and down-regulating the anti-apoptotic protein Bcl-2 .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it binds tightly to the active pocket of EGFR , which could lead to the inhibition of the enzyme.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyquinazoline-2,4(1H,3H)-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the processes are carried out in industrial reactors with precise control over temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Methoxyquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the dione functional group to corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

5-Methoxyquinazoline-2,4(1H,3H)-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a similar core structure but without the methoxy and dione groups.

    Quinoxaline: Another heterocyclic compound with a similar bicyclic structure but different nitrogen positioning.

    Cinnoline: A diazanaphthalene isomer with nitrogen atoms in different positions.

Uniqueness

5-Methoxyquinazoline-2,4(1H,3H)-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The methoxy group enhances its solubility and potential interactions with biological targets, while the dione group allows for diverse chemical modifications .

Properties

IUPAC Name

5-methoxy-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-6-4-2-3-5-7(6)8(12)11-9(13)10-5/h2-4H,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZRYTQAWAFKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601287033
Record name 5-Methoxy-2,4(1H,3H)-quinazolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61948-86-5
Record name 5-Methoxy-2,4(1H,3H)-quinazolinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61948-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2,4(1H,3H)-quinazolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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